2-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7/h1-3,6H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSGQVPBHDUDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252061 | |
| Record name | 3-(2-Pyridinyl)-1,2,4-oxadiazole-5-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-28-2 | |
| Record name | 3-(2-Pyridinyl)-1,2,4-oxadiazole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Pyridinyl)-1,2,4-oxadiazole-5-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Role of the 1,2,4 Oxadiazole Heterocycle in Drug Discovery
The 1,2,4-oxadiazole (B8745197), a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has become a cornerstone in modern drug discovery programs. nih.gov Its value stems from its unique physicochemical properties and its ability to engage in a wide spectrum of biological activities. nih.govencyclopedia.pub This scaffold's prominence has markedly increased over the last few decades, solidifying its status as a "privileged" structure in medicinal chemistry. lifechemicals.comresearchgate.net
A key strategic advantage of the 1,2,4-oxadiazole ring is its function as a bioisostere for ester and amide groups. nih.govresearchgate.netnih.gov Bioisosteric replacement is a crucial strategy in drug design to enhance a molecule's pharmacological profile. nih.gov The 1,2,4-oxadiazole ring can mimic the hydrogen bonding capabilities of esters and amides while offering superior metabolic stability due to its resistance to hydrolysis by esterases and amidases. encyclopedia.pubresearchgate.netmdpi.com This enhanced stability can lead to improved pharmacokinetic properties, a critical factor in developing viable drug candidates. nih.govnih.gov
Furthermore, the 1,2,4-oxadiazole nucleus is not merely a passive structural replacement; it is an active pharmacophore present in a vast number of compounds exhibiting diverse biological effects. nih.govchim.it Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating the scaffold's versatility. nih.govtandfonline.com
| Therapeutic Area | Specific Activity | Reference |
|---|---|---|
| Oncology | Anticancer, Antitumor, Apoptosis Induction | nih.govrjptonline.org |
| Inflammation & Immunology | Anti-inflammatory, Analgesic | nih.govnih.gov |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antiparasitic | nih.govchim.it |
| Central Nervous System (CNS) | Neuroprotective, Anticonvulsant, Antidepressant, MAO-B Inhibition | nih.govnih.govresearchgate.net |
| Metabolic Disorders | Antidiabetic | nih.govchim.it |
| Cardiovascular | Vasodilator, Antithrombotic | nih.govresearchgate.net |
Foundational Research on the Pyridine Substituted 1,2,4 Oxadiazole Scaffold
The incorporation of a pyridine (B92270) ring into the 1,2,4-oxadiazole (B8745197) scaffold, as seen in 2-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, represents a deliberate and strategic design choice. The pyridine ring is another fundamental heterocyclic structure in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs. researchgate.net Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net
Studies on N-pyridyl ureas bearing 1,2,4-oxadiazole moieties have investigated the noncovalent π–π stacking interactions between the oxadiazole and pyridine rings. nih.gov Such interactions can be crucial for the binding affinity of a compound to its biological target, like G-quadruplex DNA or protein active sites. nih.gov The relative orientation of the two rings is therefore a key determinant of biological function, and synthetic strategies allow for the precise placement of the pyridine group at either the C3 or C5 position of the oxadiazole, enabling fine-tuning of the molecule's properties. rjptonline.org
Evolution of Bioactive Oxadiazole Analogues: Historical Perspectives and Modern Applications
Chemo- and Regioselective Construction of the 1,2,4-Oxadiazole Core
The formation of the 3,5-disubstituted 1,2,4-oxadiazole ring is a critical step in the synthesis of the target compound. The two primary retrosynthetic disconnections for the 1,2,4-oxadiazole ring lead to two main synthetic strategies: the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.gov For the synthesis of 2-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine, the amidoxime-based route is generally preferred due to better control over regioselectivity.
A key intermediate for this synthesis is N'-hydroxy-2-pyridinecarboximidamide, which can be prepared from pyridine-2-carbonitrile (B1142686) and hydroxylamine. scispace.com This amidoxime (B1450833) provides the pyridin-2-yl moiety at the C3 position of the oxadiazole ring.
Cycloaddition Chemistry in Oxadiazole Ring Formation
While the 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile is a fundamental method for 1,2,4-oxadiazole synthesis, it can present challenges in regioselectivity and the potential for dimerization of the nitrile oxide. nih.gov However, advancements in this area have led to more controlled reactions. For instance, the use of catalysts can promote the desired cycloaddition. This approach, while less common for this specific target, remains a viable alternative. nih.gov The regioselectivity of the cycloaddition can be influenced by the electronic properties of both the nitrile and the nitrile oxide. nih.gov
Directed Synthetic Methods for 5-Substituted 1,2,4-Oxadiazoles
The most widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative. nih.govresearchgate.net To introduce the ethanamine precursor at the 5-position, N'-hydroxy-2-pyridinecarboximidamide can be reacted with a suitable four-carbon building block. One effective strategy is the reaction with succinic anhydride, which, after initial acylation of the amidoxime, can undergo cyclization to form a carboxylic acid-functionalized oxadiazole. mdpi.combeilstein-archives.org This intermediate can then be further manipulated to yield the desired ethanamine side chain.
Alternatively, protected amino acids, such as N-Boc-β-alanine, can be coupled with the amidoxime using standard peptide coupling reagents. This method directly installs the protected aminoethyl side chain, which can be deprotected in a subsequent step.
A plausible synthetic route starting from pyridine-2-carbonitrile is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Pyridine-2-carbonitrile | Hydroxylamine hydrochloride, base (e.g., NaHCO3), ethanol/water, reflux | N'-hydroxy-2-pyridinecarboximidamide |
| 2 | N'-hydroxy-2-pyridinecarboximidamide | Succinic anhydride, pyridine (B92270), reflux | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid |
| 3 | 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid | Curtius or Hofmann rearrangement precursors (e.g., DPPA, NaN3), followed by hydrolysis | This compound |
Environmentally Conscious Synthetic Methodologies
Modern synthetic chemistry emphasizes the development of environmentally benign methods. For the synthesis of 1,2,4-oxadiazoles, several "green" approaches have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The use of solid-supported reagents and catalysts also facilitates easier product purification and reduces solvent waste. One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, are also a hallmark of green chemistry and have been successfully applied to the synthesis of 1,2,4-oxadiazoles. nih.govrsc.org For instance, a one-pot reaction between a nitrile, hydroxylamine, and an aldehyde can be mediated by a base without the need for an external oxidant. rsc.org The use of greener solvents, such as water or ethanol, is also a key consideration. nih.gov
Elaboration of the Ethanamine Side Chain
Once the 3-(pyridin-2-yl)-1,2,4-oxadiazole core with a suitable precursor at the 5-position is synthesized, the next step is the elaboration of the ethanamine side chain.
If the synthetic route proceeds through a carboxylic acid intermediate, such as 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, a Curtius or Hofmann rearrangement can be employed to convert the carboxylic acid to the desired amine with the loss of one carbon atom.
A more direct approach involves the reduction of a nitrile group. If 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-acetonitrile is synthesized, it can be reduced to this compound using a variety of reducing agents. Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Raney Ni), or other metal hydrides. The choice of reducing agent will depend on the presence of other functional groups in the molecule that may also be susceptible to reduction.
Diversification Strategies for the Pyridinyl Moiety
The pyridine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can significantly influence the biological activity of a molecule. nih.govnih.govrsc.org A variety of synthetic strategies can be employed to generate a library of derivatives with modifications to the pyridinyl moiety of the target compound.
Late-stage functionalization of the pyridine ring is a powerful tool for rapid diversification. This can include electrophilic aromatic substitution reactions, such as nitration or halogenation, although the electron-deficient nature of the pyridine ring can make these reactions challenging. More commonly, nucleophilic aromatic substitution (SNAr) reactions are employed, particularly if an activating group is present on the ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, are also highly effective for introducing a wide range of substituents onto the pyridine ring. rsc.org
The following table summarizes some potential diversification strategies for the pyridinyl moiety:
| Reaction Type | Reagents and Conditions | Potential Modification |
| Electrophilic Halogenation | Br2/oleum | Bromination of the pyridine ring |
| Nucleophilic Aromatic Substitution | NaOMe, MeOH, heat (on a pre-functionalized halo-pyridine) | Introduction of a methoxy (B1213986) group |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Arylation of a pre-functionalized halo-pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amination of a pre-functionalized halo-pyridine |
Analytical Methodologies for Synthetic Route Validation
The validation of the synthetic route and the characterization of the final product and intermediates are crucial. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure of the synthesized compounds. nih.govacs.org The chemical shifts and coupling constants of the protons on the pyridine ring, the oxadiazole ring, and the ethanamine side chain provide detailed information about the connectivity of the atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the C=N and N-O bonds of the oxadiazole ring, the C-N bond of the amine, and the aromatic C-H bonds of the pyridine ring. nih.govwjpmr.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which confirms their elemental composition. acs.org Fragmentation patterns observed in the mass spectrum can also provide structural information.
Chromatographic Techniques: Thin-layer chromatography (TLC) is used to monitor the progress of reactions, while column chromatography is employed for the purification of the products. nih.govwjpmr.com High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.
The following table provides expected analytical data for the target compound:
| Analytical Technique | Expected Observations |
| 1H NMR | Signals corresponding to the protons on the pyridine ring, a triplet and a quartet for the ethanamine side chain, and a signal for the NH2 protons. |
| 13C NMR | Resonances for the carbon atoms of the pyridine ring, the two distinct carbons of the 1,2,4-oxadiazole ring, and the two carbons of the ethanamine side chain. |
| IR (cm-1) | Characteristic absorptions for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N stretching (oxadiazole and pyridine), and N-O stretching (oxadiazole). |
| HRMS | A molecular ion peak corresponding to the exact mass of C9H10N4O. |
Systematic Modulations of the Pyridine Ring and its Impact on Biological Profiles
The pyridine ring, as a key aromatic heterocycle, often plays a crucial role in ligand-receptor interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Its electronic properties and substitution patterns can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties.
The placement and nature of substituents on the pyridine ring of this compound analogues can profoundly alter their biological activity. The pyridine nitrogen itself acts as a hydrogen bond acceptor, and its position relative to the oxadiazole linkage (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) dictates the spatial orientation of this interaction point.
In related series of muscarinic agonists, the position of the nitrogen atom within the aromatic heterocycle attached to the 1,2,4-oxadiazole is a critical determinant of activity. For instance, moving the nitrogen atom can alter the molecule's ability to fit into the receptor's binding pocket and form key interactions.
Furthermore, the addition of substituents to the pyridine ring can fine-tune the electronic and steric properties of the ligand. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) can increase the electron density of the ring, potentially enhancing π-π stacking interactions. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) can decrease the basicity of the pyridine nitrogen and form halogen bonds or other specific interactions.
A hypothetical SAR study on the pyridine ring of this scaffold might yield data similar to that shown in the interactive table below, illustrating the impact of substituent changes on receptor binding affinity (Kᵢ).
Table 1: Hypothetical Substituent Effects on the Pyridine Ring
| Compound ID | Pyridine Isomer | Substituent (R) | Receptor Binding Affinity (Kᵢ, nM) |
|---|---|---|---|
| 1a | 2-pyridyl | H | 50 |
| 1b | 2-pyridyl | 4-CH₃ | 35 |
| 1c | 2-pyridyl | 4-Cl | 80 |
| 1d | 2-pyridyl | 4-OCH₃ | 42 |
| 1e | 3-pyridyl | H | 120 |
This hypothetical data suggests that the 2-pyridyl isomer is preferred for binding and that small, electron-donating groups at the 4-position may be beneficial for activity, while electron-withdrawing groups or altering the isomer to 3- or 4-pyridyl could be detrimental.
Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar physical and chemical properties, often to improve potency, selectivity, or metabolic stability. The pyridine ring in the this compound scaffold can be replaced by other five- or six-membered heterocycles to probe the importance of the pyridine nitrogen and the aromatic system.
Potential bioisosteres for the pyridine ring include:
Pyrimidine (B1678525) or Pyrazine: These heterocycles introduce an additional nitrogen atom, which can alter the hydrogen bonding capacity, dipole moment, and metabolic profile of the compound.
Thiazole or Oxazole: These five-membered rings change the size and electronic distribution of the heteroaromatic system.
Phenyl Ring: Replacing the pyridine with a substituted phenyl ring can help determine the necessity of the nitrogen atom for activity. A phenyl ring would remove the hydrogen bond accepting capability at that position but could introduce other favorable hydrophobic or van der Waals interactions.
In studies of related compounds, replacing a pyridine-linked 1,2,4-oxadiazole with a pyrazole-linked analogue has been shown to modulate insecticidal and fungicidal activities, demonstrating the feasibility of this approach. mdpi.com For example, a switch from a pyridine to a pyrimidine ring could alter the molecule's interaction with specific amino acid residues in a target protein, potentially switching the compound from an agonist to an antagonist or improving its selectivity for a particular receptor subtype. nih.gov
Conformational and Electronic Influences of the Ethanamine Linker
The two-carbon chain allows for significant conformational flexibility, enabling the basic amine group to orient itself correctly to form ionic or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a receptor binding pocket. The pKa of the terminal amine is also a crucial factor; it must be sufficiently basic to be protonated at physiological pH to engage in these charged interactions.
Investigations into related structures, such as histamine (B1213489) H₃ antagonists featuring a 2-aminoethyl side chain, have shown that the length of this linker is often optimal for activity. nih.gov Shortening the linker to a single methylene (B1212753) group (methanamine) or extending it to a propanamine chain can lead to a significant loss of potency, as this alters the distance between the heterocyclic core and the crucial amine interaction point.
Furthermore, modifications to the ethanamine backbone can provide valuable SAR insights:
Alkylation: Introducing methyl or other small alkyl groups on the carbons of the ethanamine chain can restrict rotation and introduce chirality, potentially leading to enantioselective binding.
Rigidification: Incorporating the linker into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can lock the conformation and improve binding affinity by reducing the entropic penalty of binding.
The 1,2,4-Oxadiazole Ring as a Key Pharmacophore
The 1,2,4-oxadiazole ring is not merely a spacer; it is an important pharmacophoric element. It is a metabolically stable, five-membered aromatic heterocycle that acts as a bioisosteric replacement for ester and amide groups. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system itself can participate in π-π stacking interactions. The electron-withdrawing nature of the 1,2,4-oxadiazole ring also influences the electronic properties of the adjacent pyridine ring and ethanamine linker.
The specific arrangement of heteroatoms in the oxadiazole ring is critical for biological activity. Comparing the 1,2,4-oxadiazole isomer with its 1,3,4-regioisomer provides a powerful tool for understanding the required geometry of interactions.
While both are bioisosteres of esters and amides, they possess distinct physicochemical properties. The 1,3,4-oxadiazole (B1194373) ring is generally considered to be more polar and has a different dipole moment and hydrogen bond acceptor vector compared to the 1,2,4-isomer. nih.gov Studies have shown that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to higher aqueous solubility and reduced metabolic degradation. nih.gov
However, this change can also significantly impact biological activity. In a series of cannabinoid CB₂ receptor ligands, the 1,3,4-oxadiazole analogues showed a 10- to 50-fold reduction in receptor affinity compared to their 1,2,4-oxadiazole counterparts. nih.gov This suggests that the precise orientation of the substituents and the location of the ring's hydrogen bond acceptors are crucial for optimal receptor binding. The 1,2,4-oxadiazole ring positions its substituents at the 3- and 5-positions, while the 1,3,4-isomer places them at the 2- and 5-positions, leading to a different spatial arrangement of the key interacting moieties.
Table 2: Comparison of Physicochemical Properties of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Reference |
|---|---|---|---|
| Symmetry | Asymmetric | Symmetric | nih.gov |
| Relative Stability | Less stable | More stable | nih.gov |
| Aromaticity | More heterodiene character | Increased aromaticity | nih.gov |
| Polarity | Less polar | More polar | nih.gov |
| Metabolic Stability | Generally stable | May exhibit higher metabolic stability | nih.gov |
To further probe the optimal conformation of the ethanamine side chain, strategies involving structural rigidification can be employed. This involves constraining the flexibility of the linker to better understand the bioactive conformation. For instance, in a series of muscarinic agents, incorporating the core tetrahydropyridine (B1245486) ring (which serves a similar role to the ethanamine group in providing a basic nitrogen) into highly rigid structures like quinuclidine (B89598) or tropane (B1204802) frameworks resulted in very potent antagonists with high receptor affinity. nih.gov This demonstrates that for certain receptors, a conformationally constrained scaffold is highly beneficial.
Applying this to the this compound structure, one could envision synthesizing analogues where the ethanamine chain is part of a piperidine or pyrrolidine ring. This would lock the distance and relative orientation between the oxadiazole core and the basic nitrogen, providing valuable information about the optimal binding pose. Conversely, exploring more flexible or longer linkers could determine if additional flexibility or reaching a more distant binding pocket is advantageous for a particular target.
Optimization of Physicochemical Properties for Enhanced Biological Efficacy
The biological efficacy of a drug candidate is intricately linked to its physicochemical properties. For analogues of this compound, a strategic optimization of these properties is essential to improve their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to enhanced therapeutic potential. Medicinal chemistry efforts focus on fine-tuning characteristics such as lipophilicity, aqueous solubility, and metabolic stability to achieve a desirable balance that confers drug-like qualities.
Modulation of Lipophilicity
Lipophilicity, commonly expressed as LogP or LogD, is a critical parameter that influences a compound's solubility, permeability across biological membranes, and binding to plasma proteins. For pyridinyl-oxadiazole analogues, lipophilicity can be modulated through various structural modifications. An optimal level of lipophilicity is crucial; while high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. nih.gov
Research on related heterocyclic scaffolds demonstrates that introducing polar substituents or additional nitrogen atoms into aromatic rings can effectively reduce lipophilicity. acs.org For instance, modifications to the pyridine ring of the this compound scaffold, such as the addition of hydroxyl or methoxy groups, can decrease LogP. Conversely, introducing small alkyl or halogen groups can increase lipophilicity. A systematic comparison of 1,2,4- and 1,3,4-oxadiazole isomers has shown that the 1,3,4-oxadiazole regioisomer consistently exhibits lower lipophilicity, suggesting that scaffold hopping could be a viable strategy for optimization. acs.org
Table 1: Illustrative Impact of Pyridine Ring Substitution on Lipophilicity and Other Properties This table presents calculated, representative data to illustrate medicinal chemistry principles.
| Compound | R Group (on Pyridine) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |
|---|---|---|---|---|---|
| Parent | -H | 1.85 | 79.5 | 2 | 4 |
| Analogue 1 | 4-Fluoro | 2.21 | 79.5 | 2 | 4 |
| Analogue 2 | 4-Methoxy | 1.79 | 88.7 | 2 | 5 |
| Analogue 3 | 4-Cyano | 1.45 | 103.3 | 2 | 5 |
Enhancement of Metabolic Stability
Compounds containing pyridine rings can be susceptible to cytochrome P450 (CYP)-mediated oxidation, which represents a primary metabolic liability. acs.orgpressbooks.pub Strategies to improve the metabolic stability of this compound analogues often involve blocking these "metabolic soft spots."
Key approaches include:
Introduction of Blocking Groups: Placing a metabolically robust group, such as a fluorine or methyl group, at a position on the pyridine ring susceptible to oxidation can sterically hinder the action of metabolic enzymes. acs.org
Electronic Modulation: Adding electron-withdrawing groups to the pyridine ring can decrease its electron density, making it less prone to oxidation. pressbooks.pub
Improvement of Aqueous Solubility
For analogues of this compound, solubility can be enhanced by:
Introducing Polar Functional Groups: The incorporation of polar groups, such as hydroxyls, amides, or small polar heterocycles, can increase hydrogen bonding with water and improve solubility.
Modifying the Amine Side Chain: The primary amine on the ethanamine side chain is a key site for salt formation. Selecting an appropriate salt form can significantly enhance the aqueous solubility and dissolution rate of the parent compound.
Scaffold Modification: Studies comparing oxadiazole isomers have noted that 1,3,4-oxadiazoles tend to have better aqueous solubility than their 1,2,4-oxadiazole counterparts, which may be attributed to differences in their crystal packing and charge distribution. acs.org
Table 2: Predicted Physicochemical Properties of Core Structure Analogues This table presents calculated, representative data based on established principles to illustrate optimization strategies.
| Compound Modification | Predicted Aqueous Solubility | Predicted Metabolic Stability (Liver Microsomes) | Key Rationale |
|---|---|---|---|
| Parent Scaffold | Moderate | Moderate | Baseline compound with potential for pyridine oxidation. |
| Analogue A: 4-Fluoro on Pyridine | Lower | High | Blocks a potential site of metabolism, increases lipophilicity. |
| Analogue B: Pyridine N-Oxide | Higher | High | Increases polarity and solubility, deactivates the ring from oxidation. acs.org |
| Analogue C: Pyridine replaced by Pyrimidine | Higher | High | Reduces basicity and susceptibility to oxidation. acs.org |
| Analogue D: Pyridine replaced by 3-azabicyclo[3.1.1]heptane | Higher | Very High | Saturated bioisostere removes aromatic site of metabolism, reduces lipophilicity. chemrxiv.org |
By systematically applying these optimization strategies, researchers can develop analogues of this compound with a superior balance of physicochemical properties, leading to improved pharmacokinetic profiles and enhanced biological efficacy.
Preclinical Pharmacological and Efficacy Assessments
In Vitro Biological Screening Platforms
In vitro studies form the foundational step in characterizing the biological activity of new chemical entities. For derivatives of pyridin-2-yl-1,2,4-oxadiazole, a variety of cell-based assays have been employed to elucidate their pharmacological profile.
While direct studies on 2-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine are not extensively reported, research on related 1,2,4-oxadiazole (B8745197) and pyridine (B92270) derivatives has demonstrated notable antiproliferative activity against a panel of human cancer cell lines.
Derivatives of 1,2,5-oxadiazole have been evaluated for their effects on the viability of HeLa (cervical cancer), MCF-7 (breast cancer), and other cancer cell lines. One particular derivative showed a significant antiproliferative profile against HeLa cells and was also active against MCF-7 cells unimi.itnih.gov. The antiproliferative effects of these compounds are sometimes attributed to the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase II unimi.itnih.gov.
Furthermore, a series of new imidazole-1,2,4-oxadiazole hybrids has been investigated for their antiproliferative potential on HepG2 (liver cancer), A549 (lung cancer), and MCF-7 cell lines figshare.com. Several of these compounds exhibited significant activity, particularly against the MCF-7 cell line figshare.com. The introduction of specific functional groups, such as O-CH3, has been shown to improve the antiproliferative activity of pyridine derivatives against HeLa and A549 cell lines mdpi.com.
The table below summarizes the antiproliferative activities of some representative 1,2,4-oxadiazole and pyridine derivatives against various cancer cell lines.
| Compound Class | Cell Line | Activity | Reference |
| 1,2,5-Oxadiazole Derivative | HeLa | High activity | unimi.it |
| 1,2,5-Oxadiazole Derivative | MCF-7 | Active | unimi.it |
| Imidazole-1,2,4-oxadiazole Hybrids | MCF-7 | Significant potential | figshare.com |
| Imidazole-1,2,4-oxadiazole Hybrids | A549 | Moderate potential | figshare.com |
| Pyridine Derivatives with O-CH3 groups | HeLa | Improved activity | mdpi.com |
| Pyridine Derivatives with O-CH3 groups | A549 | Improved activity | mdpi.com |
The immunomodulatory potential of 1,2,4-oxadiazole derivatives has been a subject of investigation, with studies suggesting that these compounds can influence immune cell behavior. Research has shown that certain 1,2,4-oxadiazole derivatives can induce the polarization of bone marrow-derived macrophages (BMDMs) towards the M1 phenotype nih.govnih.gov. This M1 polarization is associated with a pro-inflammatory and anti-tumoral response nih.govnih.gov.
Furthermore, these derivatives have been observed to have a synergistic effect on M1 polarization when combined with other stimuli like lipopolysaccharide (LPS) nih.gov. This suggests that compounds based on the 1,2,4-oxadiazole scaffold could potentially be developed as immunotherapeutic agents that modulate the tumor microenvironment nih.govnih.govresearchgate.net. The immunoregulatory activity of oxadiazole derivatives can occur through various mechanisms, including the reduction of pro-inflammatory cytokine levels researchgate.net.
Several studies have explored the antimicrobial properties of compounds containing the 1,3,4-oxadiazole (B1194373) and pyridine rings, which are structurally related to the subject compound. A series of (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
The antimicrobial activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives linked with a pyridine ring has also been evaluated. Certain derivatives with specific substitutions, such as nitro groups on a phenyl ring, showed good activity against various bacterial strains semanticscholar.org. In terms of antifungal activity, derivatives with methoxy (B1213986) groups exhibited good activity against Candida albicans semanticscholar.org. Other pyridine compounds have also shown activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans mdpi.comnih.gov.
The table below provides a summary of the antimicrobial activities observed for related compounds.
| Organism | Compound Class | Observed Activity | Reference |
| Staphylococcus aureus | (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | Promising antibacterial activity | |
| Escherichia coli | 2,5-disubstituted 1,3,4-oxadiazole-dihydropyrimidine derivatives | Maximum potency for some derivatives | semanticscholar.org |
| Pseudomonas aeruginosa | 2,5-disubstituted 1,3,4-oxadiazole-dihydropyrimidine derivatives | Maximum potency for some derivatives | semanticscholar.org |
| Candida albicans | 2,5-disubstituted 1,3,4-oxadiazole derivatives with -OCH3 group | Good antifungal activity | semanticscholar.org |
The 1,2,4-oxadiazole nucleus is recognized for its ability to interact with various biological receptors, often acting as a bioisostere for ester and amide functionalities lifechemicals.com. This has led to the investigation of 1,2,4-oxadiazole derivatives for their affinity to a range of receptors.
Studies have shown that these derivatives can exhibit affinity for cannabinoid receptor 2 (CB2) and have been explored as novel agonists for GPR119 ijpsr.info. Furthermore, research into 1,2,4-oxadiazole derivatives has revealed their potential as inhibitors of various enzymes and their affinity for receptors such as sigma (σ1 and σ2), orexin, and kappa opioid (KOR) receptors nih.gov. More recent research has also focused on the development of 1,2,4-oxadiazole derivatives as potential acetylcholine receptor nematicides mdpi.com. The diverse receptor-binding profile of the 1,2,4-oxadiazole scaffold highlights its versatility in medicinal chemistry researchgate.netresearchgate.net.
In Vivo Proof-of-Concept Studies in Disease Models
Following promising in vitro results, the evaluation of lead compounds in living organisms is a critical next step. While specific in vivo data for this compound is limited, studies on related compounds provide insights into their potential efficacy.
In vivo xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a standard for assessing the efficacy of anticancer compounds nih.gov. Some 3-aryl-5-aryl-1,2,4-oxadiazoles have demonstrated good in vivo efficacy in animal studies through intravenous administration researchgate.net. These studies are crucial for determining the therapeutic potential of a compound in a complex biological system. Syngeneic models, which utilize immunocompetent mice, are also employed to evaluate the effects of compounds in the context of a functional immune system pharmacologydiscoveryservices.com. The choice between xenograft and syngeneic models often depends on the specific therapeutic mechanism being investigated pharmacologydiscoveryservices.com.
Anti-inflammatory Response in Murine Models of Inflammation
There is currently no publicly available scientific literature detailing the evaluation of the anti-inflammatory response of this compound in murine models of inflammation. While the broader class of 1,2,4-oxadiazole derivatives has been investigated for various pharmacological activities, specific studies on this particular compound's efficacy in preclinical inflammatory models have not been reported.
Therapeutic Potential in Experimental Infection Models
Similarly, a comprehensive search of scientific databases and literature reveals a lack of studies on the therapeutic potential of this compound in experimental infection models. Research has been conducted on other molecules containing the 1,2,4-oxadiazole scaffold for their antimicrobial properties. For instance, certain 1,2,4-oxadiazole analogues have been explored as antimicrobial agents to treat enteric pathogens. nih.gov However, specific data on the efficacy of this compound against bacterial, viral, fungal, or parasitic infections in preclinical models is not available in the current body of scientific research.
Comprehensive Selectivity and Off-Target Profiling
Information regarding the comprehensive selectivity and off-target profiling of this compound is not documented in the available scientific literature. Such studies are crucial in drug discovery to understand the specificity of a compound for its intended biological target and to identify any potential interactions with other proteins or pathways that could lead to unforeseen effects. While methodologies for selectivity and off-target profiling are well-established, the application of these to this compound has not been reported.
Computational Chemistry and Structural Biology in the Study of 2 3 Pyridin 2 Yl 1,2,4 Oxadiazol 5 Yl Ethanamine
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode of 1,2,4-oxadiazole (B8745197) derivatives and rationalizing their biological activity. The process involves using scoring functions to estimate the binding affinity, which helps in identifying potential lead compounds. semanticscholar.orgmdpi.com
Research on related 1,2,4-oxadiazole scaffolds has demonstrated the utility of molecular docking in identifying novel inhibitors for various protein targets. For instance, structure-based virtual screening and subsequent molecular docking have been successfully used to identify 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome. nih.gov Similarly, docking studies have been instrumental in designing and evaluating 1,3,4-oxadiazole (B1194373) derivatives as inhibitors of targets like VEGFR-2 and EGFR. semanticscholar.orgnih.gov In these studies, the crystal structure of the target protein is obtained from the Protein Data Bank (PDB), and software such as AutoDock is used to predict the binding poses and energies of the ligands. semanticscholar.org The analysis of these interactions reveals key amino acid residues in the active site that are crucial for binding, often involving hydrogen bonds and hydrophobic interactions. mdpi.com For example, docking studies of 1,3,4-oxadiazole derivatives into the E. coli DNA gyrase crystal structure (PDB ID: 6rks) have shown that the oxadiazole nucleus interacts with residues like Alanine A:421 and Valine A:420. mdpi.com
Table 1: Representative Molecular Docking Studies of Oxadiazole Derivatives This table is generated based on data from multiple sources for illustrative purposes.
| Target Protein | PDB ID | Compound Class | Key Interactions Noted | Reference |
|---|---|---|---|---|
| VEGFR-2 | 3VHE | 1,3,4-Oxadiazole derivatives | Interactions within the ATP-binding site | semanticscholar.org |
| EGFR | 2GS6 | 1,3,4-Oxadiazole derivatives | Weak binding energies observed compared to VEGFR-2 | semanticscholar.org |
| Human 20S Proteasome | N/A | 1,2,4-Oxadiazole derivatives | Binding within the S5 binding pocket (β6 subunit) | nih.gov |
| E. coli DNA Gyrase | 6rks | 1,3,4-Oxadiazole derivatives | H-bonds with Alanine A:421, Valine A:420, Tyrosine A:478 | mdpi.com |
Advanced Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein complexes. While docking provides a static picture, MD simulations can reveal the stability of the complex over time and analyze the conformational changes of both the ligand and the protein. tandfonline.com
For 1,2,4-oxadiazole-based compounds, MD studies have been used to validate docking results and assess the stability of the predicted binding poses. tandfonline.com For instance, simulations of the most active 1,2,4-oxadiazole inhibitors of the Epidermal Growth Factor Receptor (EGFR) showed that the ligand retained crucial hydrogen bonds for an extended period, leading to a stable protein-ligand complex. tandfonline.com The stability is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms over the course of the simulation. Low RMSD and RMSF values for the ligand and the active site residues suggest a stable binding conformation. tandfonline.com These simulations are critical for confirming that the interactions predicted by docking are maintained in a more physiologically relevant, dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) Development for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues. For 1,2,4-oxadiazole derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been successfully applied. nih.goviaea.org
In a typical 3D-QSAR study, a series of compounds with known activities are aligned, and their steric, electrostatic, and other physicochemical fields are calculated. mdpi.com Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that correlates these fields with biological activity. nih.gov The predictive power of these models is rigorously validated using both internal (cross-validation, q²) and external (test set prediction, R²) validation techniques. nih.gov Acceptable 3D-QSAR models generally have a q² greater than 0.5 and an R² greater than 0.6. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing clear guidance for lead optimization. mdpi.com
Table 2: Example of Statistical Parameters from a 3D-QSAR Study on 1,2,4-Oxadiazole Derivatives This table is based on representative data found in the cited literature.
| Model Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Cross-validation coefficient (q²) | 0.6319 | Good internal predictive ability | nih.gov |
| Non-cross-validated coefficient (R²) | 0.9235 | Good correlation and fitting of the training set data | nih.gov |
| F-test value | 179.0 | High statistical significance of the model | nih.gov |
| Predicted R² (pred_r²) for test set | 0.5479 | Acceptable external predictive ability | nih.gov |
In Silico Pharmacokinetic and ADME Predictions for Lead Optimization
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Elimination (ADME). Predicting these properties early in the drug discovery process is crucial for avoiding costly late-stage failures. In silico tools are widely used to estimate the ADME properties of compounds like 2-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine.
Computational models can predict a range of physicochemical and pharmacokinetic properties. These include adherence to established drug-likeness rules such as Lipinski's Rule of Five and Veber's rule, which relate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors to oral bioavailability. nih.gov For various series of oxadiazole derivatives, in silico studies have been conducted to predict properties like percentage of human oral absorption, aqueous solubility, and potential for blood-brain barrier penetration. nih.govrsc.org Web-based tools like SwissADME and pkCSM are commonly employed for these predictions. rsc.orgresearchgate.net This predictive data is essential for the lead optimization phase, allowing chemists to modify structures to improve their ADME profile while maintaining or enhancing their biological activity. tandfonline.com
Table 3: Predicted In Silico ADME Properties for a Series of 1,3,4-Oxadiazole Derivatives This table is a representative example based on data from cited literature.
| Compound | Molecular Weight (g/mol) | LogP | H-bond Acceptors | H-bond Donors | % Absorption | Lipinski's Rule Violations | Reference |
|---|---|---|---|---|---|---|---|
| Derivative A | 432.49 | 3.24 | 6 | 2 | 73.88 | 0 | rsc.org |
| Derivative B | 462.52 | 3.29 | 7 | 2 | 70.70 | 0 | rsc.org |
| Derivative C | 501.38 | 4.37 | 6 | 2 | 73.88 | 0 | rsc.org |
| Derivative D | 484.93 | 4.15 | 6 | 2 | 73.88 | 0 | rsc.org |
De Novo Design and Virtual Screening for Novel Analogues
Virtual screening is a powerful computational strategy for identifying novel hit compounds from large chemical libraries. semanticscholar.org This approach can be either ligand-based, searching for molecules similar to known actives, or structure-based, which involves docking a library of compounds into the active site of a biological target. nih.gov Both methods have been effectively applied to the 1,2,4-oxadiazole scaffold.
For example, a combined structure- and ligand-based in silico approach was used to screen commercially available compounds, leading to the identification of 1,2,4-oxadiazole derivatives as potent inhibitors of the human 20S proteasome. nih.gov Similarly, a virtual screening of about 1500 designed 1,2,4-oxadiazole derivatives was performed to discover novel tyrosine kinase inhibitors of EGFR, resulting in the identification of four promising molecules. tandfonline.com These high-throughput computational methods allow for the rapid and cost-effective evaluation of vast chemical spaces, significantly enhancing the probability of discovering novel analogues and chemical scaffolds with desired therapeutic activities. semanticscholar.org
Emerging Research Frontiers and Unaddressed Questions
Exploration of Novel Therapeutic Indications
The unique combination of a pyridine (B92270) moiety and a 1,2,4-oxadiazole (B8745197) ring in 2-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine suggests a broad range of potential therapeutic applications. The pyridine ring is a common feature in many FDA-approved drugs, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net Similarly, the 1,2,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov
The fusion of these two pharmacologically significant moieties could lead to compounds with synergistic or novel mechanisms of action. For instance, pyridyl-oxadiazole compounds have been investigated as G-quadruplex stabilizing agents, indicating a potential for anticancer therapies targeting telomeric DNA or oncogene promoters like c-myc. nih.gov The ethanamine side chain could further influence the molecule's pharmacokinetic properties and target interactions.
Future research should, therefore, focus on screening this compound against a diverse panel of biological targets to uncover its therapeutic potential. High-throughput screening assays against various cancer cell lines, kinases, and inflammatory pathway proteins would be a logical starting point.
Table 1: Potential Therapeutic Areas for this compound Based on Structural Analogs
| Therapeutic Area | Rationale | Key Molecular Targets (Hypothetical) |
| Oncology | Pyridine and oxadiazole scaffolds are present in numerous anticancer agents. researchgate.netnih.gov Pyridyl-oxadiazoles can stabilize G-quadruplex DNA structures. nih.gov | Kinases, Topoisomerases, G-quadruplex DNA, Carbonic Anhydrases |
| Inflammation | 1,3,4-Oxadiazole (B1194373) derivatives have shown anti-inflammatory effects, potentially through COX inhibition. nih.gov | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) |
| Infectious Diseases | Both pyridine and oxadiazole derivatives have demonstrated antibacterial and antifungal activity. researchgate.netmdpi.com | Bacterial and fungal enzymes, cell wall synthesis pathways |
| Neurological Disorders | The 1,3,4-oxadiazole core has been explored for its role in developing treatments for chronic pain. nih.gov | Adenylyl cyclases, various CNS receptors |
Innovative Synthetic Methodologies and Process Intensification
The synthesis of this compound can be approached through established methods for 1,2,4-oxadiazole formation, which primarily involve the cyclization of an O-acyl amidoxime (B1450833) intermediate. A common route is the reaction of an amidoxime with an activated carboxylic acid derivative. nih.gov For this specific compound, pyridine-2-carboxamidoxime would be a key starting material, which can be reacted with a suitably protected β-amino acid derivative, such as N-Boc-β-alanine, followed by cyclization.
Innovations in synthetic methodology could significantly improve the efficiency and scalability of this process. The use of microwave-assisted organic synthesis (MAOS) could reduce reaction times from hours to minutes. Flow chemistry presents another avenue for process intensification, offering better control over reaction parameters, improved safety, and the potential for continuous manufacturing.
Furthermore, the development of one-pot, multi-component reactions could streamline the synthesis by minimizing intermediate purification steps. For example, a reaction could be designed where the amidoxime, the carboxylic acid component, and a cyclizing agent are combined in a single vessel to yield the final product.
Systems Biology Approaches to Elucidate Polypharmacology
Given the complexity of biological systems, a single-target approach to drug discovery is often insufficient. nih.gov Systems biology, which integrates 'omics' data (genomics, proteomics, metabolomics) with computational modeling, offers a powerful framework for understanding how a drug interacts with the entire biological network. azolifesciences.comfrontiersin.orgresearchgate.net This is particularly relevant for compounds like this compound, which, due to its composite structure, is likely to exhibit polypharmacology (i.e., interact with multiple targets).
A systems biology approach would involve treating relevant cell lines or model organisms with the compound and then performing large-scale measurements of changes in gene expression, protein levels, and metabolite concentrations. This data can then be used to construct interaction networks and identify the pathways that are most significantly perturbed by the compound. This can help in identifying both on-target and off-target effects, predicting potential side effects, and discovering novel therapeutic indications.
Big Data Analytics and Machine Learning in Drug Discovery Pipelines
The vast amount of data generated in modern drug discovery necessitates the use of big data analytics and machine learning (ML). These technologies can be applied at various stages of the discovery pipeline for this compound.
In the initial stages, ML models can be used for virtual screening of large compound libraries to identify molecules with similar structural features and predicted biological activities. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on existing data for other oxadiazole and pyridine derivatives to predict the efficacy and pharmacokinetic properties of novel compounds like the one .
Furthermore, deep learning algorithms can analyze complex biological data from systems biology experiments to identify subtle patterns and correlations that may not be apparent through traditional analysis. For instance, neural networks could be trained to predict a compound's mechanism of action based on its induced gene expression profile.
Challenges and Opportunities in Translational Research for Oxadiazole Scaffolds
Translating a promising compound from the laboratory to clinical use is a long and challenging process. For a novel molecule like this compound, several key challenges must be addressed. These include optimizing its pharmacokinetic and pharmacodynamic properties, ensuring a favorable safety profile, and developing a scalable and cost-effective synthesis.
However, the oxadiazole scaffold also presents significant opportunities. Its metabolic stability is a known advantage, as the ring is generally resistant to cleavage. nih.gov The versatility of the oxadiazole synthesis allows for the creation of large libraries of derivatives, which can be screened to identify compounds with improved properties.
The opportunity also lies in the application of modern translational tools. The use of patient-derived xenografts or organoids for preclinical testing could provide more accurate predictions of clinical efficacy. Furthermore, the identification of biomarkers through systems biology approaches could enable patient stratification and personalized medicine strategies, increasing the chances of successful clinical trials.
Q & A
Q. Advanced
- Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with targets like bacterial enzymes (e.g., S. aureus dihydrofolate reductase) or serotonin receptors (5-HT).
- MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. For example, derivatives with sulfanyl groups show higher binding free energies (~−9.5 kcal/mol) in thiadiazole-containing analogs .
How can researchers resolve contradictions in reported biological data across studies?
Advanced
Discrepancies in antimicrobial or receptor-binding data may arise from:
- Assay variability (e.g., broth microdilution vs. agar diffusion).
- Substituent electronic effects (e.g., electron-deficient vs. electron-rich pyridine rings).
- Cell permeability differences (logP optimization via Hansch analysis). Cross-validation using isogenic bacterial strains or receptor knockout models is recommended .
What in vitro assays are recommended for initial biological screening?
Q. Basic
- Antimicrobial susceptibility testing : MIC determination against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens .
- Enzyme inhibition assays : Fluorometric or colorimetric readouts for targets like acetylcholinesterase or monoamine oxidases .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Advanced
Key issues include:
- Low aqueous solubility (logP ~2.5–3.5): Addressed via prodrug strategies (e.g., phosphate esters) .
- Metabolic instability : CYP450 profiling (e.g., CYP3A4/2D6) identifies vulnerable sites. Introducing fluorine atoms or methyl groups reduces oxidative metabolism .
- Blood-brain barrier penetration : PAMPA-BBB assays predict CNS availability, critical for neuroactive derivatives .
How does the compound interact with neurological targets like S1P or 5-HT receptors?
Advanced
The ethanamine side chain facilitates interactions with G-protein-coupled receptors (GPCRs). For example:
- S1P receptor agonism : The oxadiazole core mimics sphingosine-1-phosphate, modulating neuroinflammatory pathways .
- 5-HT receptor antagonism : Pyridine nitrogen hydrogen bonds with Ser159 in 5-HT2A, while the oxadiazole ring engages in π-π stacking with Phe234 .
What are the best practices for scaling up synthesis while maintaining reproducibility?
Q. Advanced
- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress.
- Design of experiments (DoE) : Response surface methodology optimizes parameters (e.g., 72% yield at 90°C, 12h, 1:1.2 molar ratio) .
How can researchers validate molecular docking predictions experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
